molecular formula C36H28Cl2S3 B15177013 Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride CAS No. 74815-63-7

Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride

Cat. No.: B15177013
CAS No.: 74815-63-7
M. Wt: 627.7 g/mol
InChI Key: GYSNTKNTMCAODI-UHFFFAOYSA-L
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Description

Chemical Structure and Composition Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride) (CAS: Not explicitly listed in evidence, but structurally related to CAS 89452-37-9 derivatives) is a sulfonium salt characterized by two diphenylsulfonium groups connected via a thiodi-4,1-phenylene (sulfur-linked biphenylene) backbone, with chloride counterions. Its SMILES string is [Cl-].c1ccc(cc1)[S+](c2ccccc2)c3ccccc3, and the InChI key is ZFEAYIKULRXTAR-UHFFFAOYSA-M . Commercial formulations often include mixtures with triphenylsulfonium chloride and diphenyl(4-phenylthio)phenylsulfonium chloride in aqueous solutions (~45% in water) .

Applications The compound is utilized in cationic photoinitiators for UV-curable coatings, inks, and adhesives due to its ability to generate strong Brønsted acids upon irradiation . It is also employed in nanopolymeric catalysts for environmental remediation, particularly in aniline absorption kinetics .

Properties

CAS No.

74815-63-7

Molecular Formula

C36H28Cl2S3

Molecular Weight

627.7 g/mol

IUPAC Name

[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;dichloride

InChI

InChI=1S/C36H28S3.2ClH/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;;/h1-28H;2*1H/q+2;;/p-2

InChI Key

GYSNTKNTMCAODI-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride typically involves the reaction of diphenyl sulfide with a suitable chlorinating agent in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of large quantities of raw materials and efficient separation techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications, data tables, or case studies for the chemical compound "Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride." However, the search results do provide information about sulfonium salts and their broader applications.

Sulfonium Salts: General Applications

  • Hydrogen Sulfide Inhibitors Aryl sulfonium salts can lower sulfide concentrations and prevent the growth of microbes in hydrocarbon extraction systems and water injection systems .
  • Antimicrobial and Biocidal Uses Aryl sulfonium salts can significantly decrease the amount of microorganisms and their activity in fluids, acting as effective sulfidogenesis inhibitors and biocides in oilfield fluids . The number of active microorganisms or sulfur-utilizing prokaryotes can be reduced by 50-100%, depending on the sulfonium salt type and amount, and the presence of a sand surface .
  • Broader Application Settings Sulfonium salts can be applied to gases or liquids produced or used in waste-water processes, farms, slaughterhouses, landfills, sewage collection systems, municipal waste-water plants, coking coal processes, paper mills, or biofuel processes .
  • Biofouling Control Sulfonium salts can control biofouling by providing an effective amount of a composition of the invention into a system . This includes controlling microorganism proliferation in systems used in the production, transportation, storage, and separation of crude oil and natural gas .
  • Composition Mixtures Aryl sulfonium salts can be mixed with organic solvents, corrosion inhibitors, asphaltene inhibitors, paraffin inhibitors, scale inhibitors, emulsifiers, water clarifiers, dispersants, emulsion breakers, gas hydrate inhibitors, biocides, pH modifiers, and surfactants .

Mechanism of Action

The mechanism of action of Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride involves its interaction with various molecular targets. The sulfonium ion can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the disruption of cellular processes, contributing to its antimicrobial and anticancer activities. The compound’s ability to form stable complexes with other molecules also plays a role in its mechanism of action .

Comparison with Similar Compounds

Temephos (O,O’-(Thiodi-4,1-phenylene)bis(O,O-dimethyl phosphorothioate))

  • Structure : Shares the thiodi-4,1-phenylene backbone but replaces sulfonium groups with phosphorothioate esters.
  • Activity : Used as a larvicide (LC₅₀ = 1.4 ± 0.2 ppm) .
  • Key Difference: Unlike the sulfonium dichloride, Temephos is a neutral organophosphate insecticide with higher acute aquatic toxicity .

(2E)-2-Butene-1,4-diylbis(triphenylphosphonium) Dichloride

  • Structure : Phosphonium analog with a butene linker instead of thiodi-4,1-phenylene.
  • Function : Used as a phase-transfer catalyst in organic synthesis.
  • Key Difference : Phosphonium salts generally exhibit lower thermal stability compared to sulfonium analogs .

Hexafluoroantimonate Derivatives

  • Examples :
    • Sulfonium, (thiodi-4,1-phenylene)bis[diphenyl-, hexafluoroantimonate(1−) (CAS 89452-37-9).
    • Diphenyl[4-(phenylthio)phenyl]sulfonium hexafluoroantimonate (CAS 71449-78-0).
  • Properties : These derivatives exhibit enhanced photoacid generation efficiency compared to chloride salts, making them superior in high-performance UV curing systems .
  • Toxicity: Genotoxicity concerns (positive reverse mutation tests) necessitate careful handling .

Comparative Data Table

Property Sulfonium Dichloride Temephos Hexafluoroantimonate Analog (2E)-Butene Phosphonium Dichloride
Molecular Formula C₃₆H₂₈Cl₂S₃ C₁₆H₂₀O₆P₂S₃ C₃₆H₂₈S₃·2F₆Sb C₄₈H₄₀Cl₂P₂
Primary Use Photoinitiators, Nanocatalysts Insecticide High-efficiency photoinitiators Phase-transfer catalysis
Counterion Impact Moderate acidity N/A High acidity (SbF₆⁻) Moderate acidity
Toxicity (LD₅₀ Oral) >2,000 mg/kg (low) 1.4 ppm (aquatic) >2,000 mg/kg (low) Not reported
Environmental Persistence Low (aqueous formulations) High (organophosphate) High (PFAS-related concerns) Low

Key Research Findings

Substituent Position Effects : The larvicidal activity of thiodi-4,1-phenylene derivatives is highly sensitive to substituent positioning, as seen in LC₅₀ variations between analogs .

Morphology-Dependent Catalysis: Nanopolymeric DMSPS-co-DVB catalysts containing sulfonium dichloride show enhanced aniline absorption rates, outperforming non-sulfonium analogs by >30% .

Counterion Influence : Hexafluoroantimonate derivatives generate stronger acids (ΔpKa ≈ 2–3) than chloride salts, enabling faster curing in UV systems .

Q & A

Q. What regulatory frameworks govern its use in cross-disciplinary research?

  • Compliance Guidelines :
  • PFAS Regulations : Monitor restrictions under EU REACH (Annex XVII) due to its classification as a perfluoroalkyl substance (PFAS) .
  • Genotoxicity Reporting : Align with OECD 471/473 guidelines for mutagenicity data submission in chemical registrations .

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